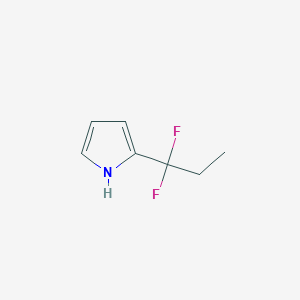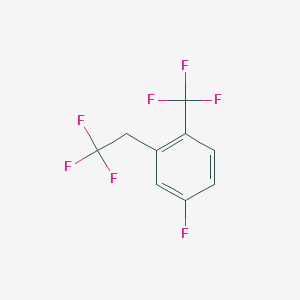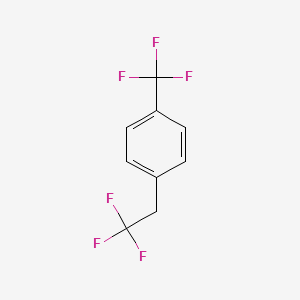
1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene
描述
1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzene ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
The synthesis of 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene typically involves radical trifluoromethylation. This process includes the generation of carbon-centered radical intermediates, which then react with trifluoromethylating agents. The reaction conditions often require the presence of radical initiators and specific solvents to facilitate the formation of the desired product .
Industrial production methods may involve the use of gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes. This method is highly regioselective and produces β-trifluoromethylketones as major products .
化学反应分析
1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl groups influence the regioselectivity of the reaction.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation
作用机制
The mechanism by which 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved include interactions with enzymes and proteins, where the trifluoromethyl groups can enhance binding affinity and specificity .
相似化合物的比较
Similar compounds to 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene include other trifluoromethyl-substituted benzenes, such as:
- 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene
- 1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)benzene
These compounds share similar chemical properties but differ in the position of the trifluoromethyl groups on the benzene ring. The unique positioning of the trifluoromethyl groups in this compound can lead to distinct reactivity and applications .
属性
IUPAC Name |
1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)5-6-1-3-7(4-2-6)9(13,14)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCRSHAVNQIXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


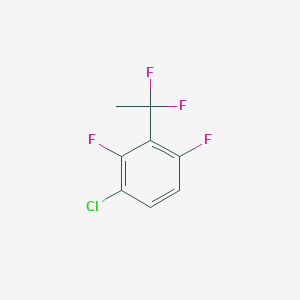

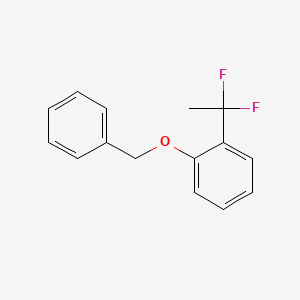
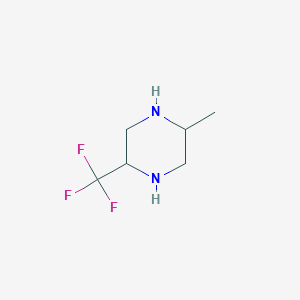
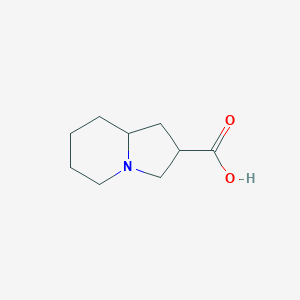
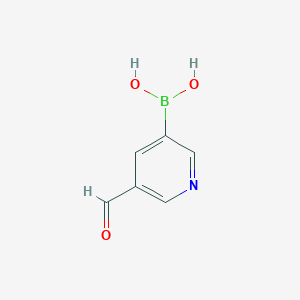
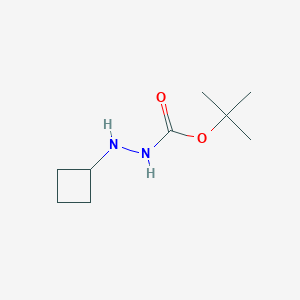
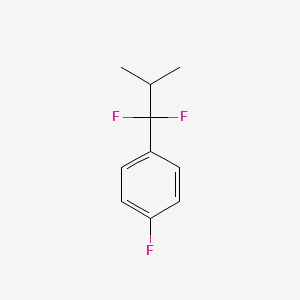
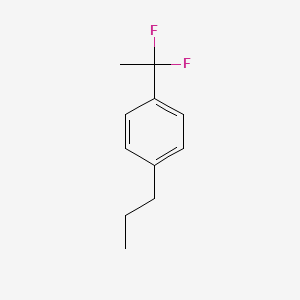
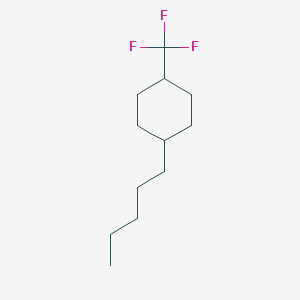
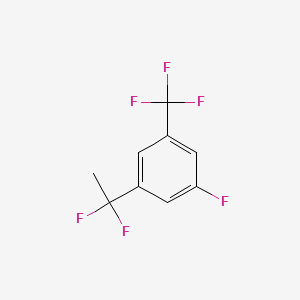
![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)
